2-Chloro-5-nitrophénol
Vue d'ensemble
Description
2-Chloro-5-nitrophenol (2-CNP) is a chemical compound that is used in a variety of scientific research and lab experiments. It is an aromatic compound with a molecular weight of 167.55 g/mol and a melting point of 84°C. 2-CNP is a white crystalline solid that is soluble in water, ethanol, and methanol. It is used in research applications to study its biochemical and physiological effects, as well as its mechanism of action. It is also used in lab experiments to synthesize other compounds.
Applications De Recherche Scientifique
Dégradation par les bactéries
Le composé 2-Chloro-5-nitrophénol (2C5NP) est un polluant nitroaromatique chloré typique. Une bactérie, Cupriavidus sp. la souche CNP-8, a été trouvée pour dégrader le 2C5NP par des voies de réduction partielle . Cette bactérie utilise le 2C5NP et le méta-nitrophénol (MNP) et les dégrade par un processus dépendant de la concentration .
Rôle dans la cinétique de la biodégradation
L'analyse cinétique de la biodégradation de la dégradation du 2C5NP par la souche CNP-8 a indiqué que la dégradation est dépendante de la concentration, avec un taux de dégradation spécifique maximal de 21,2 ± 2,3 μM h −1 .
Implication dans les réactions enzymatiques
MnpA, une nitroreductase dépendante du NADPH, catalyse la réduction partielle du 2C5NP en 2-chloro-5-hydroxylaminophénol via le 2-chloro-5-nitrosophénol . C'est la première fois que cet intermédiaire du catabolisme du 2C5NP a été identifié .
Rôle dans les réactions de rupture de cycle
MnpC, une dioxygénase aminohydroquinone, est probablement responsable de la réaction de rupture de cycle de la dégradation du 2C5NP .
Réduction en solution aqueuse
Le 2-chloro-4-nitrophénol et le 2,6-dichloro-4-nitrophénol sont générés consécutivement dans le processus HOCl . Cependant, leur formation est moins importante dans le processus UV/HOCl .
Transformation dans le traitement des eaux usées
Dans le traitement des eaux usées, la transformation du 4-nitrophénol en 2-chloro-4-nitrophénol est considérablement favorisée dans le processus UV/HOCl .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 2-Chloro-5-nitrophenol (2C5NP) is a NADPH-dependent nitroreductase, known as MnpA . This enzyme is found in certain bacteria, such as the Cupriavidus sp. strain CNP-8 . MnpA plays a crucial role in the degradation of 2C5NP, which is a typical chlorinated nitroaromatic pollutant .
Mode of Action
MnpA interacts with 2C5NP by catalyzing its partial reduction to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This reaction is part of the degradation process of 2C5NP . Another enzyme, MnpC, an aminohydroquinone dioxygenase, is likely responsible for the ring-cleavage reaction of 2C5NP degradation .
Biochemical Pathways
The degradation of 2C5NP involves partial reductive pathways . The process begins with the reduction of 2C5NP to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol, catalyzed by MnpA . This is followed by a ring-cleavage reaction, likely mediated by MnpC . These reactions result in the breakdown of 2C5NP, a process that is crucial for bacteria that utilize 2C5NP as a carbon and energy source .
Pharmacokinetics
The molecular weight of 2c5np is 173554 Da , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The action of MnpA and MnpC on 2C5NP results in the degradation of this compound . This is beneficial for bacteria that utilize 2C5NP as a carbon and energy source . The degradation of 2C5NP also helps in the detoxification of this pollutant, which is known for its toxicity to living beings due to its carcinogenic, mutagenic, and cytotoxic properties .
Action Environment
The degradation of 2C5NP by bacteria like Cupriavidus sp. strain CNP-8 can occur in environments contaminated with pesticides . The rate of 2C5NP degradation by this strain was found to be concentration-dependent . Environmental factors, such as the presence of other pollutants, may also influence the action, efficacy, and stability of 2C5NP
Analyse Biochimique
Biochemical Properties
2C5NP interacts with various enzymes and proteins in biochemical reactionsstrain CNP-8 has been found to degrade 2C5NP via partial reductive pathways . The bacterium utilizes two proteins, MnpA and MnpC, in this process . MnpA, a NADPH-dependent nitroreductase, catalyzes the partial reduction of 2C5NP to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . MnpC, an aminohydroquinone dioxygenase, is likely responsible for the ring-cleavage reaction of 2C5NP degradation .
Cellular Effects
The effects of 2C5NP on cells are primarily related to its degradation by bacteria. The degradation of 2C5NP by Cupriavidus sp. strain CNP-8 is concentration-dependent, with a maximum specific degradation rate of 21.2 ± 2.3 μM h −1 . This suggests that 2C5NP may influence cellular metabolism and gene expression in these bacteria, particularly in relation to the upregulation of the mnp genes .
Molecular Mechanism
The molecular mechanism of 2C5NP action involves its interaction with enzymes in the degradation pathway. MnpA catalyzes the partial reduction of 2C5NP, while MnpC is likely responsible for the ring-cleavage reaction of 2C5NP degradation . These interactions suggest that 2C5NP can influence enzyme activity and gene expression in bacteria.
Temporal Effects in Laboratory Settings
In laboratory settings, the degradation of 2C5NP by Cupriavidus sp. strain CNP-8 has been observed to be concentration-dependent This suggests that the effects of 2C5NP may change over time depending on its concentration
Metabolic Pathways
2C5NP is involved in partial reductive pathways in the bacterium Cupriavidus sp. strain CNP-8 . The enzymes MnpA and MnpC play key roles in these pathways
Propriétés
IUPAC Name |
2-chloro-5-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMGQSCPTLELLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210921 | |
Record name | 2-Chloro-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
619-10-3 | |
Record name | 2-Chloro-5-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-5-nitrophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212119 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.619 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the initial steps of 2-Chloro-5-nitrophenol (2C5NP) degradation by bacteria?
A1: Research on Ralstonia eutropha JMP134, a bacterium capable of utilizing 2C5NP as an energy and nutrient source, reveals the initial degradation steps. 2C5NP is first reduced to 2-chloro-5-hydroxylaminophenol. This compound then undergoes an enzymatic Bamberger rearrangement, yielding 2-amino-5-chlorohydroquinone. [] Another bacterium, Cupriavidus sp. strain CNP-8, demonstrates a similar initial degradation pathway. []
Q2: What enzymes are involved in the bacterial degradation of 2C5NP?
A2: In Ralstonia eutropha JMP134, the enzyme 3-nitrophenol nitroreductase plays a crucial role. It catalyzes the reduction of 2C5NP to 2-chloro-5-hydroxylaminophenol. Following this, 3-hydroxylaminophenol mutase catalyzes the subsequent conversion to 2-amino-5-chlorohydroquinone. [] Similarly, in Cupriavidus sp. strain CNP-8, a nitroreductase enzyme, MnpA, catalyzes the reduction of 2C5NP to 2-chloro-5-hydroxylaminophenol, with 2-chloro-5-nitrosophenol identified as an intermediate in this process. []
Q3: Can 3-nitrophenol nitroreductase utilize other substrates besides 2C5NP?
A3: Yes, studies demonstrate that 3-nitrophenol nitroreductase exhibits activity towards a range of nitroaromatic compounds beyond 2C5NP. This enzyme can reduce mono-, di-, and even trinitroaromatic compounds, indicating a relaxed substrate specificity. []
Q4: What are the major metabolites of 2C5NP identified in humans exposed to p-chloronitrobenzene (p-CNB)?
A4: Research on the metabolism of p-CNB, a compound metabolized to 2C5NP in humans, identifies several key metabolites in urine. These include N-acetyl-S-(4-nitrophenyl)-L-cysteine, p-chloroaniline, 2C5NP itself, 2-amino-5-chlorophenol, and 2,4-dichloroaniline. Among these, N-acetyl-S-(4-nitrophenyl)-L-cysteine is the most abundant. [, , ]
Q5: How does the degradation of p-CNB differ in the Fe0/H2O2 Fenton-like reaction compared to the traditional Fenton reaction?
A5: The Fe0/H2O2 Fenton-like reaction demonstrates a higher efficiency in degrading p-CNB compared to the traditional Fenton reaction (20-30% greater removal efficiency) under similar conditions. []
Q6: What are the intermediate products formed during the degradation of p-CNB by the Fe0/H2O2 Fenton-like reaction?
A6: The degradation of p-CNB through the Fe0/H2O2 Fenton-like reaction generates various intermediates, including oxalic acid, glycolic acid, acetic acid, maleic acid, p-nitrophenol, p-chlorophenol, 2C5NP, and 5-chloro-2-nitrophenol. This degradation process does not fully mineralize the chloro and nitro groups into inorganic ions. []
Q7: Is ozonation an effective method for the complete mineralization of 2C5NP?
A7: While ozonation effectively degrades 2C5NP, it does not lead to complete mineralization. Studies show that the total organic carbon (TOC) removal rate during ozonation is significantly lower than the rate of 2C5NP degradation. [, ] This suggests the formation of persistent organic byproducts.
Q8: What is the primary reactive species responsible for 2C5NP degradation during ozonation?
A8: Research suggests that hydroxyl radicals (•OH) are the dominant reactive species responsible for 2C5NP degradation in ozonation, particularly at pH levels of 7 or higher. []
Q9: What are the main intermediates identified during the ozonation of p-CNB?
A9: Ozonation of p-CNB primarily yields aromatic intermediates such as p-chlorophenol, p-nitrophenol, and 2C5NP. Additionally, non-aromatic byproducts like oxalic acid, malonic acid, maleic acid, and muconic acid are also formed. []
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